

Technical Profile: 2',5'-Dimethyl-2,2,2-trifluoroacetophenone[1][2]

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Compound of Interest

Compound Name: 2',5'-Dimethyl-2,2,2-trifluoroacetophenone

CAS No.: 181828-02-4

Cat. No.: B065298

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Executive Summary

This technical guide provides a comprehensive analysis of **2',5'-Dimethyl-2,2,2-trifluoroacetophenone**, a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Distinguished by its highly electrophilic trifluoroacetyl group, this molecule serves as a critical transition-state mimic in enzyme inhibition studies and a lipophilic scaffold in medicinal chemistry.[1][2]

Part 1: Physicochemical Core & Molecular Weight Analysis[1][2]

The precise molecular weight is the fundamental constant for all stoichiometric calculations in synthesis and analytical quantification.[1][2]

Molecular Identity[1][2]

- IUPAC Name: 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanone[1][2]

- Molecular Formula:

[1][2]

- SMILES: CC1=CC(=C(C=C1)C(=O)C(F)(F)F)C
- Key Structural Feature: The molecule consists of a p-xylene (2,5-dimethylbenzene) core acylated with a trifluoromethyl ketone moiety.[1][2]

Molecular Weight Calculation

The molecular weight is derived from the standard atomic weights of the constituent elements.

[1][2]

Element	Count	Atomic Mass (g/mol)	Subtotal (g/mol)
Carbon (C)	10	12.011	120.110
Hydrogen (H)	9	1.008	9.072
Fluorine (F)	3	18.998	56.994
Oxygen (O)	1	15.999	15.999
Total MW	202.175		

Exact Mass (Monoisotopic): 202.0605 g/mol (Critical for High-Resolution Mass Spectrometry [HRMS] validation)

Part 2: Synthetic Architecture (Friedel-Crafts Acylation)

The most robust route for synthesizing **2',5'-Dimethyl-2,2,2-trifluoroacetophenone** is the Friedel-Crafts acylation of p-xylene.[1][2] This method is preferred over Grignard routes due to higher atom economy and the avoidance of cryogenic conditions.[1][2]

Reaction Logic

- Substrate: p-Xylene (1,4-dimethylbenzene).[1][2]
- Electrophile Source: Trifluoroacetic Anhydride (TFAA) or Trifluoroacetyl Chloride.[1][2]
- Catalyst: Aluminum Chloride () .[1][2]
- Regioselectivity: p-Xylene is symmetrical.[1][2] Substitution occurs ortho to a methyl group, resulting in a single regioisomer (2,5-dimethyl substitution pattern relative to the ketone).[1][2]

Experimental Protocol

Scale: 50 mmol Safety Note:

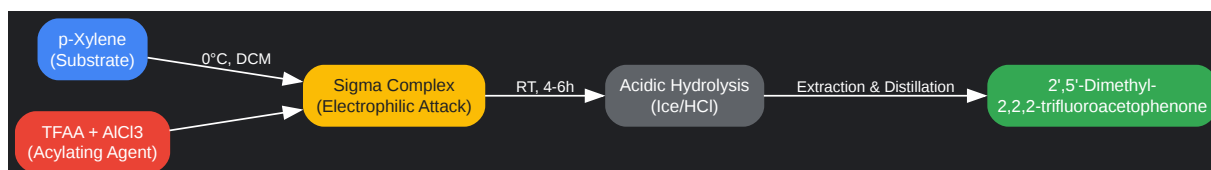
is highly hygroscopic and releases HCl gas upon contact with moisture.[1][2] Perform all operations in a fume hood.

- Catalyst Activation: In a dry three-necked flask equipped with a reflux condenser and dropping funnel, suspend anhydrous (1.2 eq, 60 mmol) in dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
- Electrophile Generation: Cool the suspension to 0°C. Dropwise add Trifluoroacetic Anhydride (1.1 eq, 55 mmol). Stir for 15 minutes to generate the active acylium complex.
- Substrate Addition: Add p-Xylene (1.0 eq, 50 mmol) dropwise, maintaining the temperature below 5°C to prevent polymerization or poly-acylation.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1][2]
- Quenching (Critical): Pour the reaction mixture slowly onto crushed ice/HCl. The aluminum complex is stable and requires acidic hydrolysis to break.[1][2]
- Workup: Extract the aqueous layer with DCM (3x).[1][2] Wash combined organics with brine, dry over

, and concentrate in vacuo.

- Purification: Purify via vacuum distillation or silica gel flash chromatography.[1]

Synthetic Workflow Diagram



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Figure 1: Step-by-step Friedel-Crafts acylation workflow for the synthesis of the target molecule.

Part 3: Reactivity & Applications in Drug Discovery[2]

The trifluoroacetyl group (

) confers unique properties that distinguish this molecule from non-fluorinated acetophenones.

The "Fluorine Effect" on Carbonyl Activity

The three fluorine atoms exert a powerful inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon.[1][2]

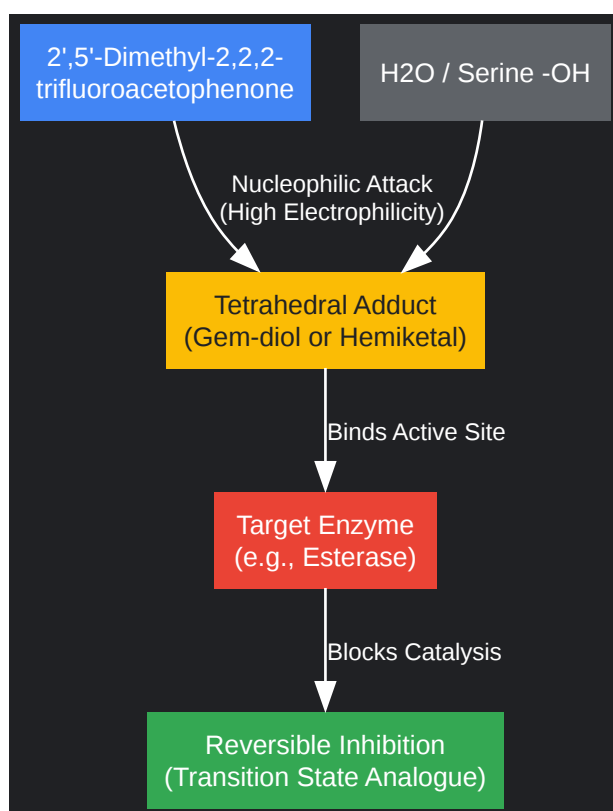
- Hydrate Formation: Unlike standard ketones, trifluoromethyl ketones exist in equilibrium with their gem-diol (hydrate) forms in aqueous media.[1][2]
- Bioactivity Mechanism: This stable hydrate mimics the tetrahedral transition state of peptide bond hydrolysis.[1][2] Consequently, derivatives of **2',5'-dimethyl-2,2,2-trifluoroacetophenone** are often investigated as inhibitors for serine proteases and esterases.[1][2]

Bioisosteric Utility

In drug development, this molecule serves as a scaffold to modulate:

- Lipophilicity: The group increases LogP, enhancing membrane permeability.[1][2]
- Metabolic Stability: The bond is resistant to cytochrome P450 oxidation, blocking metabolic soft spots.[1][2]

Mechanism of Action Diagram



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Figure 2: Mechanism of enzyme inhibition via stable tetrahedral adduct formation.[1][2]

Part 4: Safety & Handling

- Hazard Identification: Irritant to eyes, respiratory system, and skin.[1][2]

- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is hygroscopic due to its tendency to form hydrates.[1][2]
- Spill Response: Absorb with inert material (vermiculite/sand).[1][2] Do not allow to enter drains.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9905, 2,2,2-Trifluoroacetophenone (Parent Structure).[1][2] Retrieved from [[Link](#)]
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